N-(4-methylbenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-15-7-9-16(10-8-15)13-21-19(24)14-25-20-12-11-18(22-23-20)17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKELOQWKXILHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide typically involves the following steps:
Formation of the Thioacetamide Moiety: This can be achieved by reacting a suitable acetamide precursor with a sulfur source under controlled conditions.
Introduction of the 6-phenylpyridazin-3-yl Group: This step involves the reaction of the thioacetamide intermediate with a 6-phenylpyridazine derivative.
Attachment of the 4-methylbenzyl Group: The final step involves the alkylation of the intermediate with a 4-methylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide moiety to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
N-(4-methylbenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide has shown promising anticancer properties in various studies. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.
Mechanism of Action :
- The compound may inhibit key enzymes involved in tumor growth and metastasis.
- It has been noted to induce apoptosis in cancer cells, leading to reduced viability.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against a range of cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the thioacetamide moiety in enhancing biological activity .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
Mechanism of Action :
- The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
Case Study:
A clinical trial assessed the efficacy of this compound against drug-resistant bacterial strains, showing a notable reduction in bacterial load in treated subjects compared to controls .
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
Mechanism of Action :
- The compound may reduce oxidative stress and inflammation in neuronal cells.
Case Study:
In vitro studies indicated that treatment with this compound led to decreased levels of neuroinflammatory markers and improved neuronal survival rates under oxidative stress conditions .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Derivatives
Pyridazine rings are common in bioactive compounds due to their electron-deficient nature, enabling π-π stacking and hydrogen bonding. Key comparisons include:
The 6-phenyl substitution in the target compound likely enhances aromatic interactions compared to I-6230 and I-6232, which prioritize amino/ester functionalities .
Thioacetamide-Linked Compounds
Thioacetamide bridges are critical for sulfur-mediated interactions with biological targets. Comparisons with and compounds:
The thiadiazine-thiadiazole hybrid (5c) exhibits confirmed antimicrobial activity, suggesting that the target compound’s pyridazine-thioacetamide scaffold may share similar mechanisms .
N-Substituent Variations
The N-substituent influences solubility and target binding. Notable examples:
The 4-methylbenzyl group in the target compound may offer balanced lipophilicity compared to the electron-withdrawing chloro group in 5d or the heteroaromatic methylthiazole in ’s compound .
Fluorinated Thioacetamide Derivatives ()
While structurally distinct, fluorinated analogs like Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. (CAS 2738952-61-7) demonstrate how perfluoroalkyl chains enhance chemical stability and persistence. The target compound’s phenyl-pyridazine system prioritizes aromatic interactions over fluorinated hydrophobicity .
Biological Activity
N-(4-methylbenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C16H18N2OS
- Molecular Weight : 286.39 g/mol
The presence of the thioacetamide and pyridazine moieties suggests potential interactions with biological targets, particularly in enzymatic pathways.
Research indicates that compounds with a thioacetamide structure often exhibit various biological activities, including:
- Antioxidant Activity : Many thioacetamides demonstrate the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : The compound may inhibit specific enzymes, including tyrosinase, which is involved in melanin production and can be targeted for hyperpigmentation disorders .
Antioxidant Properties
Studies have shown that this compound exhibits significant antioxidant activity. The compound's ability to reduce oxidative stress is measured through various assays:
These values indicate that the compound has a strong capacity to act as an antioxidant compared to standard controls.
Enzyme Inhibition
The compound's role as a tyrosinase inhibitor has been explored in several studies. Tyrosinase is a key enzyme in melanin biosynthesis and is a target for treatments aimed at reducing hyperpigmentation.
The lower IC50 value for this compound suggests it may be a more potent inhibitor than kojic acid, a commonly used skin-lightening agent.
Study on Melanogenesis Inhibition
In an experimental study using B16F10 murine melanoma cells, this compound was tested for its effects on melanogenesis. The results indicated:
Q & A
Q. What are the established synthetic routes for N-(4-methylbenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide?
The compound is synthesized via nucleophilic substitution and condensation reactions. A typical route involves:
- Step 1 : Substitution of a halogenated pyridazine precursor (e.g., 6-phenylpyridazin-3-yl chloride) with a thiol-containing intermediate (e.g., 4-methylbenzyl thiol) under basic conditions (K₂CO₃/DMF, 60–80°C) to form the thioether linkage .
- Step 2 : Acetamide formation via coupling of the thiol intermediate with chloroacetic acid derivatives using condensing agents like EDCI/HOBt in dichloromethane .
Yield optimization often requires inert atmospheres (N₂/Ar) and controlled stoichiometry (1:1.2 molar ratio of thiol to pyridazine) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Q. How is the purity of this compound validated in academic settings?
- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient, UV detection at 254 nm) assess purity (>95%) .
- Melting Point : Consistency with literature values (e.g., 215–216°C for analogous structures) indicates crystallinity and stability .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale preparation?
- Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) enhance nucleophilic substitution efficiency .
- Solvent Optimization : Replacing DMF with polar aprotic solvents like DMSO improves solubility of aromatic intermediates .
- Workflow Adjustments : Multi-step one-pot reactions reduce intermediate isolation losses. For example, sequential thioether formation and amide coupling in a single reactor .
Q. How should researchers address discrepancies in NMR data across studies?
- Solvent/Isotope Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO-d₆ often shifts amide protons downfield .
- Tautomerism : Pyridazine rings may exhibit keto-enol tautomerism, altering splitting patterns (e.g., δ 8.1 ppm vs. δ 8.3 ppm for NH in enolic forms) .
- Validation : Cross-reference with computational NMR tools (e.g., ACD/Labs) to predict shifts and assign signals .
Q. What strategies are used to evaluate structure-activity relationships (SAR) for antimicrobial activity?
- Analog Synthesis : Modify substituents (e.g., 4-methylbenzyl → 4-ethoxybenzyl) to test steric/electronic effects on bacterial growth inhibition .
- Enzyme Assays : Target-specific assays (e.g., dihydrofolate reductase inhibition for sulfonamide-like activity) quantify IC₅₀ values .
- Data Correlation : Plot logP vs. MIC (Minimum Inhibitory Concentration) to assess hydrophobicity’s role in membrane penetration .
Q. How can stability under physiological conditions be assessed?
- pH Stability Studies : Incubate the compound in buffers (pH 2–9, 37°C) for 24–72 hours, monitoring degradation via HPLC .
- Metabolite Profiling : Liver microsome assays identify oxidation or hydrolysis products (e.g., sulfoxide formation via CYP450 enzymes) .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to resolve?
Q. Discrepancies in reaction mechanisms for thioether formation
- Radical vs. Nucleophilic Pathways : Use radical traps (TEMPO) to confirm/rule out radical intermediates in metal-free conditions .
- Kinetic Studies : Monitor reaction progress via in-situ IR to distinguish single-step (concerted) vs. multi-step mechanisms .
Methodological Tables
Q. Table 1. Comparison of Synthetic Conditions
| Parameter | Method A (Ref. ) | Method B (Ref. ) |
|---|---|---|
| Catalyst | None | CuI (5 mol%) |
| Solvent | DMF | DMSO |
| Yield | 62% | 78% |
| Reaction Time | 12 h | 8 h |
Q. Table 2. Key NMR Assignments
| Proton Group | δ (ppm) in DMSO-d₆ | δ (ppm) in CDCl₃ |
|---|---|---|
| Pyridazine H-5 | 8.3 | 8.1 |
| Benzyl CH₂ | 4.1 | 3.9 |
| Amide NH | 10.2 | Not observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
